molecular formula C12H24N2O B5209346 3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine

Cat. No.: B5209346
M. Wt: 212.33 g/mol
InChI Key: HAFDVCGIMRQIPE-UHFFFAOYSA-N
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Description

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine is a compound that features a cyclopentane ring substituted with a methyl group and an amine group linked to a morpholine moiety. This compound is part of a broader class of morpholine derivatives, which are known for their diverse pharmacological activities .

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)13-4-5-14-6-8-15-9-7-14/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFDVCGIMRQIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 2-(morpholin-4-yl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase (MAO) enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like serotonin and dopamine, leading to its potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring and the presence of the morpholine moiety.

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